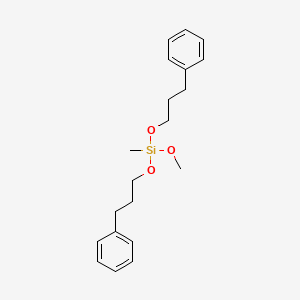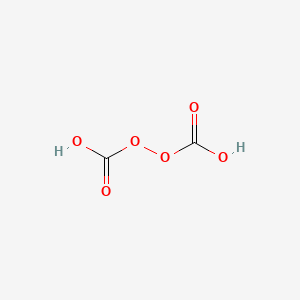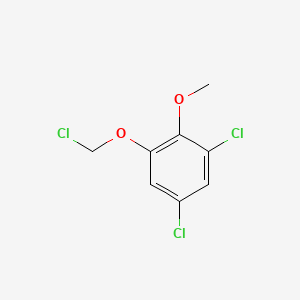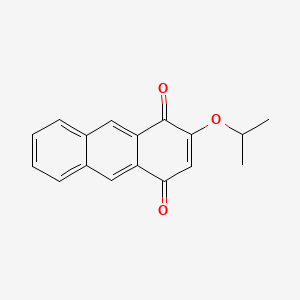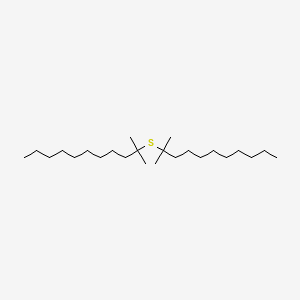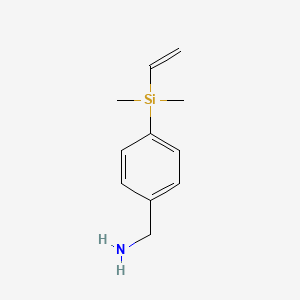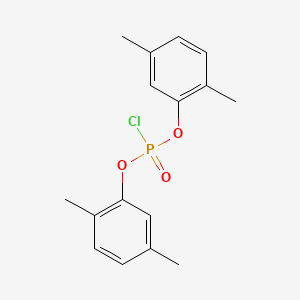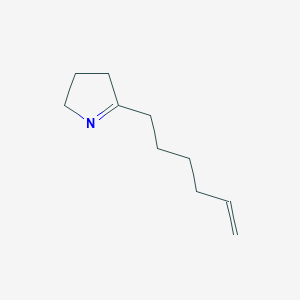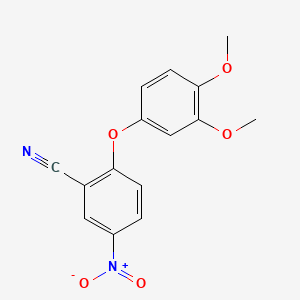
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- is an organic compound with a complex structure that includes a benzonitrile core substituted with a 3,4-dimethoxyphenoxy group and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- typically involves multiple steps. One common method starts with the nitration of 2-(3,4-dimethoxyphenoxy)benzonitrile. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy groups may enhance its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Shares the 3,4-dimethoxyphenyl group but differs in the core structure and functional groups.
2-(3,4-Dimethoxyphenoxy)acetonitrile: Similar in structure but lacks the nitro group, leading to different chemical properties and reactivity.
Uniqueness
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the nitro and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
99902-83-7 |
|---|---|
Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C15H12N2O5/c1-20-14-6-4-12(8-15(14)21-2)22-13-5-3-11(17(18)19)7-10(13)9-16/h3-8H,1-2H3 |
InChI Key |
RPIBXKIUACFKNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


